molecular formula C10H11FO B14805510 trans-2-Fluoro-1-phenylcyclopropyl)methanol

trans-2-Fluoro-1-phenylcyclopropyl)methanol

Cat. No.: B14805510
M. Wt: 166.19 g/mol
InChI Key: QMCPVKXHJADEGK-AXDSSHIGSA-N
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Description

Trans-2-Fluoro-1-phenylcyclopropyl)methanol: is an organic compound with the molecular formula C10H11FO It is a cyclopropyl derivative with a phenyl group and a fluorine atom attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Fluoro-1-phenylcyclopropyl)methanol typically involves the cyclopropanation of a suitable precursor, followed by fluorination and subsequent functional group transformations. One common method involves the reaction of styrene with a fluorocarbene precursor to form the cyclopropane ring, followed by reduction to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle the reactive intermediates. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Trans-2-Fluoro-1-phenylcyclopropyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: Trans-2-Fluoro-1-phenylcyclopropyl)methanol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: Research is ongoing to explore the compound’s potential as a drug candidate, particularly in the treatment of diseases where modulation of specific molecular targets is required.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of trans-2-Fluoro-1-phenylcyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

  • 2-Fluorocyclopropyl)methanol
  • 1-Phenylcyclopropyl)methanol
  • 2-Fluoro-1-phenylcyclopropane

Uniqueness: Trans-2-Fluoro-1-phenylcyclopropyl)methanol is unique due to the presence of both a fluorine atom and a phenyl group on the cyclopropane ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

[(1R)-2-fluoro-1-phenylcyclopropyl]methanol

InChI

InChI=1S/C10H11FO/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2/t9?,10-/m0/s1

InChI Key

QMCPVKXHJADEGK-AXDSSHIGSA-N

Isomeric SMILES

C1C([C@@]1(CO)C2=CC=CC=C2)F

Canonical SMILES

C1C(C1(CO)C2=CC=CC=C2)F

Origin of Product

United States

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